CA-5f is a novel compound identified as a potent late-stage autophagy inhibitor, particularly effective against non-small cell lung cancer. Its molecular structure includes a molecular weight of 388.46 grams per mole and a chemical formula of CHNO. The compound exhibits significant cytotoxicity to cancer cells while showing relatively less toxicity to normal human cells, making it a promising candidate for cancer therapy. Research indicates that CA-5f operates by blocking the fusion of autophagosomes with lysosomes, thereby disrupting the autophagic process essential for cellular homeostasis and survival in cancer cells .
CA-5f can be synthesized through various chemical methods, although specific details on its synthesis are not extensively documented in the available literature. The synthesis typically involves the formation of key intermediates followed by specific reactions that yield the final product. The synthesis process may involve steps such as condensation reactions, functional group modifications, and purification techniques to isolate CA-5f in its pure form.
The molecular structure of CA-5f reveals a complex arrangement conducive to its biological activity.
Microscopic techniques such as fluorescence microscopy have been used to visualize the effects of CA-5f on cellular structures, particularly in observing autophagosomes .
CA-5f participates in several chemical reactions primarily related to its role as an autophagy inhibitor.
The mechanism involves downregulation of cytoskeletal proteins and suppression of vesicle trafficking, rather than altering lysosomal pH or hydrolytic functions .
The mechanism by which CA-5f exerts its effects involves multiple pathways:
CA-5f possesses distinct physical and chemical properties that contribute to its biological activity:
CA-5f has potential applications in scientific research and therapeutic development:
CA-5f, systematically named (3E,5E)-3-(3,4-dimethoxybenzylidene)-5-[(1H-indol-3-yl)methylene]-1-methylpiperidin-4-one, is a synthetic curcumin analog with the molecular formula C₂₄H₂₄N₂O₃ and a molecular weight of 388.46 g/mol [5] [10]. Its structure features a central piperidin-4-one ring with two unsaturated ketone chains: one linked to a 3,4-dimethoxybenzylidene group and the other to an indole-3-ylmethylene moiety (Figure 1). The compound’s CAS registry number is 1370032-19-1, and it is identified by synonyms such as "CA5f" or "CA 5f" in pharmacological literature [1] [7]. The presence of methoxy groups enhances membrane permeability, while the indole component facilitates interactions with cellular targets like autophagy-related proteins [10].
Table 1: Chemical and Physicochemical Properties of CA-5f
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₄N₂O₃ |
Molecular Weight | 388.46 g/mol |
CAS Number | 1370032-19-1 |
Purity | ≥98% (HPLC) |
Solubility | DMSO: 78 mg/mL (200.79 mM) |
SMILES Notation | O=C(/C(CN(C)C/1)=C/C2=CNC3=C2C=CC=C3)C1=C\C4=CC=C(OC)C(OC)=C4 |
Storage Conditions | -20°C (powder), -80°C (solution) |
The discovery of CA-5f is rooted in efforts to overcome limitations of curcumin, a natural polyphenol from Curcuma longa with anticancer properties but poor bioavailability and metabolic instability [10] [8]. Drug development in the 20th–21st centuries shifted from serendipitous discovery to rational drug design, leveraging advances in combinatorial chemistry and high-throughput screening [9]. Curcumin served as a scaffold for structural optimization, leading to analogs like CA-5f designed to enhance potency and pharmacokinetics. Early-stage analogs focused on modifying curcumin’s β-diketone moiety, while later iterations (e.g., CA-5f) incorporated heterocyclic rings to improve target specificity [10]. This evolution exemplifies "molecular editing"—retaining core bioactivity while refining physicochemical parameters for clinical translation [6] [9].
Table 2: Key Milestones in Curcumin Analog Development
Era | Approach | Outcome |
---|---|---|
Pre-2000 | Empirical modification | First-generation analogs (e.g., EF24) with improved stability |
2000–2010 | Structure-activity relationship (SAR) | Piperidone-ring analogs (e.g., CA-4) targeting tubulin |
2010–Present | Targeted library screening | CA-5f as autophagy inhibitor with tumor selectivity |
CA-5f emerged as a candidate through phenotypic screening of curcumin analogs for autophagy modulation. Unlike curcumin (which inconsistently activates or inhibits autophagy), CA-5f acts as a late-stage autophagy inhibitor by blocking autophagosome-lysosome fusion without impairing lysosomal hydrolases (e.g., cathepsin B/D) [1] [10]. Proteomic studies reveal that CA-5f downregulates cytoskeletal proteins (e.g., dynamin 2, myosin IE) and membrane-trafficking regulators within 1 hour, disrupting vesicle transport necessary for autolysosome formation [10]. This mechanism triggers mitochondrial ROS accumulation, inducing selective apoptosis in cancer cells (e.g., A549 NSCLC) while sparing normal cells like human umbilical vein endothelial cells (HUVECs) (Table 3) [7] [10].
Table 3: Anticancer Mechanisms of CA-5f
Mechanism | Biological Effect | Experimental Evidence |
---|---|---|
Autophagosome-lysosome fusion blockade | SQSTM1/p62 accumulation, LC3B-II elevation | Immunoblotting, GFP-LC3 puncta assays [10] |
Cytoskeletal protein suppression | Impaired vesicle trafficking | iTRAQ proteomics in HUVECs [10] |
Mitochondrial ROS induction | Caspase-dependent apoptosis | 40% tumor growth inhibition in A549 xenografts [1] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7